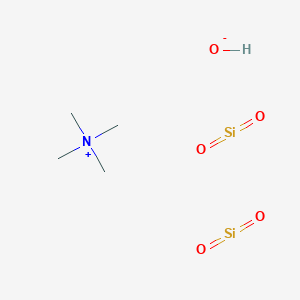

Dioxosilane;tetramethylazanium;hydroxide

Description

Significance and Interdisciplinary Relevance in Contemporary Research

The significance of Tetramethylammonium (B1211777) Hydroxide (B78521) in modern science is underscored by its broad applicability across multiple disciplines. Its interdisciplinary relevance stems from its versatile chemical functions as a strong base, etchant, surfactant, catalyst, and structure-directing agent. wikipedia.orgsacheminc.com

Key areas of application include:

Semiconductor Manufacturing: TMAH is a critical component in the microelectronics industry. qyresearch.com It is widely used as a developer for photoresists in photolithography, a fundamental process for creating patterned coatings on substrates to manufacture integrated circuits (ICs), flat-panel displays, and microelectromechanical systems (MEMS). qyresearch.comaalithiumenergy.commetrohm.com Furthermore, it is a primary reagent for the anisotropic wet etching of silicon, a process that selectively etches different crystallographic planes of silicon at different rates to create intricate three-dimensional microstructures. wikipedia.orgkoreascience.krnih.gov Its compatibility with CMOS processing and its metal-free nature are crucial advantages in this field. koreascience.krmyu-group.co.jp

Materials Science and Catalysis: TMAH serves as a structure-directing agent (SDA) or template in the hydrothermal synthesis of zeolites and other microporous materials. sacheminc.comrsc.org The tetramethylammonium (TMA⁺) cation guides the organization of silicate (B1173343) and aluminate precursors into specific crystalline frameworks, leading to materials with tailored pore sizes and properties. rsc.org Examples of zeolites synthesized using TMAH include Zeolite T and Omega zeolite. researchgate.netkoyauniversity.org

Nanotechnology: The compound is used as a surfactant in the synthesis of ferrofluids, where it helps to prevent the aggregation of magnetic nanoparticles, ensuring the stability of the colloidal suspension. wikipedia.org

Analytical Chemistry: In the field of analytical chemistry, TMAH is a key reagent in a technique called thermochemolysis. wikipedia.org This method involves the simultaneous pyrolysis and chemical derivatization of complex organic molecules, such as those found in soil or extraterrestrial samples, to make them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). wikipedia.orgnasa.govnasa.gov This application is particularly relevant for astrobiological research, including NASA's Mars exploration missions. nasa.govnih.gov

Historical Trajectory of Research Applications

The use of TMAH in scientific research has evolved significantly over the past century. The tetramethylammonium ion was first isolated from a sea anemone in 1923. nih.gov However, its extensive application in materials and chemical sciences began much later.

In 1976, TMAH was proposed as an etching and cleaning solution for silicon and silicon-dioxide surfaces. myu-group.co.jp Its adoption in the semiconductor industry grew as an alternative to inorganic etchants like KOH. youtube.com The primary motivation for this shift was TMAH's high compatibility with standard CMOS fabrication processes and the critical need for metal-ion-free reagents to avoid contaminating sensitive electronic components. koreascience.krmyu-group.co.jp Early research focused on characterizing its etching properties, establishing the relationships between etch rate, temperature, and concentration. wikipedia.orggoogle.com It was found that for (100) silicon, etch rates generally increase with temperature and decrease with TMAH concentration. wikipedia.org

Concurrently, TMAH's utility as a developer for positive photoresists in the LSI (Large-Scale Integration) process was recognized, further cementing its role in microfabrication. myu-group.co.jp Over time, research expanded to modify TMAH solutions to optimize etching performance. Studies demonstrated that adding substances like isopropyl alcohol (IPA), pyrazine (B50134), or ammonium (B1175870) persulfate could improve surface smoothness and control etch rates and anisotropy. koreascience.krmyu-group.co.jp In parallel, its role as an organic template in zeolite synthesis gained prominence, enabling the creation of novel porous materials. rsc.orgkoyauniversity.org

Scope and Research Objectives for Dioxosilane;tetramethylazanium;hydroxide (TMAH and Related Silicon Chemistry)

The compound name "this compound" refers to the chemical system of tetramethylammonium silicate. This system is formed through the reaction of a silicon source, such as silicon dioxide (dioxosilane) or its hydrated forms like silicic acid, with tetramethylammonium hydroxide. prepchem.com The scope of research in this area encompasses the fundamental interactions between TMAH and silicon-based materials, the synthesis and characterization of the resulting silicate species, and their application in various technologies.

The reaction between TMAH and a silica (B1680970) source is a core process in several advanced applications. For instance, the anisotropic etching of silicon by TMAH is a redox reaction where hydroxide ions react with the silicon surface to form a soluble silicate complex. nih.govgoogle.com

A primary research objective is to understand and control the formation of specific silicate structures in solution. The tetramethylammonium (TMA⁺) cation is not merely a charge-balancing ion; it acts as a potent structure-directing agent. Its size and shape favor the formation of distinct silicate cage structures in solution, the most prominent of which is the highly symmetric cubic octameric silicate anion, [Si₈O₂₀]⁸⁻. The selective formation of these silicate oligomers is a critical first step in the synthesis of certain zeolites and is influenced by factors like SiO₂ concentration and the ratio of TMA⁺ ions to silicon.

Key research objectives within this domain include:

Optimizing Silicon Micromachining: A significant area of research focuses on refining the anisotropic etching process. This involves studying how additives to TMAH solutions affect etch rates, surface roughness, and etch selectivity between different crystal planes of silicon. koreascience.krmyu-group.co.jp The goal is to fabricate complex MEMS devices with high precision and smooth surfaces. koreascience.kr

Synthesis of Novel Porous Materials: Researchers continue to explore the use of TMAH as a template to synthesize new zeolites and mesoporous silica materials with unique structural and catalytic properties. acs.org Research efforts aim to control crystal size, morphology, and purity by carefully adjusting synthesis parameters such as gel composition, temperature, and time. koyauniversity.org

Elucidating Reaction Mechanisms: A fundamental objective is to further clarify the mechanisms of both silicon dissolution in TMAH and the templated crystallization of silicates. nih.govrsc.org Spectroscopic techniques like ²⁹Si NMR are employed to characterize the silicate species present in solution during these processes.

The following data tables summarize key research findings in TMAH-silicon chemistry.

Table 1: Influence of TMAH Concentration and Temperature on (100) Silicon Etch Rate

| TMAH Concentration (wt. %) | Temperature (°C) | Approx. Etch Rate (µm/min) | Reference |

|---|---|---|---|

| 5 - 25 | 70 - 90 | 0.1 - 1 | wikipedia.org |

| 25 | 85 | 0.5 | tudelft.nl |

| 20 | Not Specified | 0.8 (with pyrazine) | myu-group.co.jp |

| 20 | Not Specified | Slower than pure TMAH (with IPA) | myu-group.co.jp |

This table illustrates the general trends and specific values reported for the etch rate of (100) silicon in TMAH solutions under various conditions.

Table 2: Synthesis of Tetramethylammonium Silicate

| Silica Source | TMAH Solution | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Precipitated Silicic Acid (82.2 g) | 10% aqueous TMAH (1250 ml) | Stirred at 25°C for 16h, then 50°C for 8h. Crystallized at 4°C. | Tetramethylammonium silicate (contains water) | prepchem.com |

| Tetraethoxysilane (TEOS) | Aqueous TMAH | TEOS added dropwise to TMAH solution. | Tetramethylammonium silicate (in solution) |

This table outlines common laboratory methods for the synthesis of tetramethylammonium silicate from different silica precursors.

Table 3: TMAH as a Structure-Directing Agent in Zeolite Synthesis

| Zeolite Type | Key Synthesis Parameters | Role of TMAH | Resulting Material/Finding | Reference |

|---|---|---|---|---|

| Layered Silicate (FLS1) | H-magadiite in TMAOH, hydrothermal treatment at >150°C for 5 days. | Reactant and medium | New layered silicate, converts to high surface area (437 m²/g) microporous material upon calcination. | acs.org |

| Omega Zeolite | Sodium aluminosilicate (B74896) gel, TMA-OH/Al₂O₃ mole ratios of 0.36-0.61, 100°C for 4 days. | Structure-directing agent | Control of omega zeolite crystal size between 34 and 100 nm by varying TMAH concentration. | koyauniversity.org |

| Zeolite Silicas | Silica precursors with quaternary ammonium ions like TMA⁺. | Monofunctional isotropic template | TMA⁺ acts as a counterion to the base (mineralizer) and directs the spatial organization of silica. | rsc.org |

This table highlights the crucial role of TMAH in templating the formation of various zeolites and microporous silicates.

Properties

Molecular Formula |

C4H13NO5Si2 |

|---|---|

Molecular Weight |

211.32 g/mol |

IUPAC Name |

dioxosilane;tetramethylazanium;hydroxide |

InChI |

InChI=1S/C4H12N.2O2Si.H2O/c1-5(2,3)4;2*1-3-2;/h1-4H3;;;1H2/q+1;;;/p-1 |

InChI Key |

OJZGAAYNYKWGDQ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C.[OH-].O=[Si]=O.O=[Si]=O |

Origin of Product |

United States |

Mechanistic Investigations of Silicon Based Material Interactions with Tetramethylammonium Hydroxide

Fundamental Reaction Pathways in Silicon Etching

Anisotropic Etching Mechanisms of Crystalline Silicon Surfaces

Anisotropic etching is characterized by the preferential etching of specific crystallographic planes of the silicon crystal lattice. In TMAH solutions, the etch rate is highly dependent on the crystal orientation, a phenomenon attributed to the differences in atomic density and bonding arrangements on each crystal plane. microchemicals.comresearchgate.net The {111} planes are the most densely packed and exhibit the lowest etch rate, effectively acting as etch-stop planes. microchemicals.com In contrast, the {100} and {110} planes are etched much more rapidly. microchemicals.com

The etching mechanism is understood as a multi-step process:

Hydroxide (B78521) Ion Attack: Two hydroxide ions (OH⁻) from the TMAH solution attack a silicon atom on the surface, breaking the Si-H bonds and binding to the dangling bonds. This step injects two electrons into the silicon's conduction band. jkps.or.kr

Back-Bond Breaking: The Si-Si back bonds of the now-hydroxylated silicon atom are weakened and subsequently broken. This results in the formation of a positively charged, soluble silicon complex. jkps.or.kr

Formation of Silicic Acid: The detached silicon complex reacts with two more hydroxide ions to form orthosilicic acid, Si(OH)₄. jkps.or.kr

The anisotropic nature of the etch is a direct consequence of the differing activation energies required for the etching reaction on various crystal planes. researchgate.net Factors such as crystal distortions or amorphization of the silicon surface can also act as a mask, resisting the TMAH etching process. researchgate.net

Role of Hydroxide Ions and Water in Etching Reactions

Si + 2OH⁻ + 2H₂O → SiO₂(OH)₂²⁻ + 2H₂ microchemicals.com

The concentration of both hydroxide ions and water molecules significantly influences the etch rate. The etch rate generally decreases in stronger alkaline solutions (higher TMAH concentrations) because the process requires free water molecules in addition to the OH⁻ ions. microchemicals.com The water molecules are not only involved in the final soluble complex but are also believed to be the source of the hydroxide ions necessary for the dissolution of silicon, through dissociation at the silicon surface. jkps.or.kr Furthermore, water acts as the medium for the reduction reaction that produces hydrogen gas. nih.gov

Desorption-Controlling Mechanisms and Reaction Retardation

The rate of silicon etching can be controlled or retarded by several factors related to surface adsorption and desorption phenomena. The tetramethylammonium (B1211777) (TMA⁺) cation itself is believed to play a role in the etching process. Due to its tetrahedral structure, which is similar in size to a silicon tetrahedron, the TMA⁺ cation can adsorb onto the silicon surface. researchgate.net This adsorption can hinder the approach of hydroxide ions to the surface, thereby suppressing the etch rate, particularly at higher TMAH concentrations. researchgate.net

Intermediary Silicon Species Formation (e.g., Si(OH)₆²⁻)

During the etching process, several intermediary silicon species are formed. The initial attack by hydroxide ions leads to the creation of a hydroxylated silicon surface. jkps.or.kr As the silicon atom detaches from the lattice, it forms orthosilicic acid, Si(OH)₄, a soluble species. jkps.or.kr

In the high pH environment of the TMAH solution, the orthosilicic acid is unstable and deprotonates to form silicate (B1173343) ions. jkps.or.kr The most commonly cited product is the dihydroxosilicate ion, SiO₂(OH)₂²⁻. microchemicals.comjkps.or.krias.ac.in The formation of this species is described by the following reactions:

Si + 2OH⁻ → Si(OH)₂²⁺ + 4e⁻ (Oxidation) ias.ac.in

Si(OH)₂²⁺ + 4OH⁻ → SiO₂(OH)₂²⁻ + 2H₂O (Chelation) ias.ac.in

4H₂O + 4e⁻ → 4OH⁻ + 2H₂ (Reduction) ias.ac.in

The accumulation of these silicate products, if they fail to dissolve away efficiently into the bulk solution, can lead to surface pitting and the formation of residues, contributing to surface roughness. ias.ac.in While the query mentions the hexahydroxosilicate(IV) ion, Si(OH)₆²⁻, the literature predominantly points to the formation of Si(OH)₄ and its deprotonated form, SiO₂(OH)₂²⁻, as the key soluble silicon species in the TMAH etching process.

Surface Chemical Dynamics and Interfacial Phenomena during Etching

The interaction at the silicon-TMAH interface is dynamic and highly dependent on the crystallographic orientation of the silicon surface. This leads to significant variations in etch rates and the resulting surface morphology.

Influence of Crystal Orientation on Etch Rates and Selectivity

The etch rate of silicon in TMAH is strongly dependent on the crystallographic orientation. This anisotropy is the basis for using TMAH in micromachining to create well-defined three-dimensional structures. myu-group.co.jp The etch rates for the principal crystal planes follow the general trend R{110} > R{100} > R{111}. microchemicals.commyu-group.co.jp

The selectivity of the etch is defined as the ratio of the etch rates of two different crystal planes. The high selectivity between the {100} or {110} planes and the {111} plane is crucial for creating structures with smooth, angled sidewalls, as the {111} planes act as natural etch stops. microchemicals.com

The following tables summarize typical etch rates and selectivity for different silicon crystal orientations in TMAH solutions under various conditions.

Table 1: Etch Rates of Silicon Crystal Planes in TMAH Solutions This table is interactive. You can sort and filter the data.

| Crystal Plane | TMAH Conc. (wt. %) | Temperature (°C) | Etch Rate (µm/min) | Source(s) |

|---|---|---|---|---|

| (100) | 20 | 80 | ~0.6 | myu-group.co.jp |

| (100) | 25 | 95 | ~1.28 | jkps.or.kr |

| (100) | 20 | 95 | ~0.8 | jkps.or.kr |

| (111) | 20-25 | 80-95 | 0.013 - 0.061 | jkps.or.krmyu-group.co.jp |

| (100) | 15 | 90 | ~0.82 | ias.ac.in |

Table 2: Etch Rate Selectivity in TMAH Solutions This table is interactive. You can sort and filter the data.

| Plane Ratio | TMAH Conc. (wt. %) | Temperature (°C) | Selectivity | Source(s) |

|---|---|---|---|---|

| (100)/(111) | 20-25 | 80-95 | ~20-35 | myu-group.co.jp |

| (110)/(111) | Not Specified | Not Specified | High | microchemicals.com |

The addition of surfactants or other chemicals can further modify these etch rates and selectivities. For instance, some surfactants have been shown to significantly decrease the etch rate of the (110) orientation relative to other planes. myu-group.co.jp The concentration of TMAH and the etching temperature are critical parameters that must be precisely controlled to achieve the desired etch profile and surface finish. microchemicals.comkoreascience.kr Generally, higher temperatures lead to higher etch rates, while the etch rate tends to decrease as the TMAH concentration increases beyond a certain point (typically around 5 wt%). microchemicals.commyu-group.co.jp

Surface Morphology Evolution and Control (e.g., Pyramid Formation, Roughness)

The etching of silicon in TMAH solutions leads to a variety of surface morphologies, with the formation of pyramidal structures and the control of surface roughness being of primary importance for device fabrication.

The emergence of pyramids on the silicon surface is a well-documented phenomenon, particularly on (100)-oriented silicon. ias.ac.inmdpi.com These pyramids are typically bound by the slow-etching {111} crystallographic planes. myu-group.co.jp The formation and density of these pyramids are intricately linked to the etching conditions. At low TMAH concentrations (e.g., 5 wt%), a high density of pyramidal hillocks can cover the surface. myu-group.co.jpresearchgate.net As the concentration increases towards 15-25 wt%, the density of these hillocks decreases, leading to a much smoother surface. myu-group.co.jpbeilstein-journals.orgresearchgate.netbeilstein-journals.org The evolution of these structures can also be time-dependent, with pyramids appearing and disappearing from the surface as the etching process continues. ias.ac.in

Surface roughness is a critical parameter that is significantly influenced by the etchant composition and temperature. researchgate.net Generally, higher TMAH concentrations (above 22 wt%) produce smoother surfaces. myu-group.co.jp The presence of hillocks, often linked to the formation of hydrogen bubbles during the etching reaction, is a major contributor to surface roughness. beilstein-journals.org The addition of surfactants or alcohols, such as isopropyl alcohol (IPA), to the TMAH solution is a common strategy to improve surface smoothness. beilstein-journals.orgresearchgate.netbeilstein-journals.org IPA is believed to enhance the wettability of the silicon surface, which aids in the removal of hydrogen bubbles and leads to a reduction in the size and density of hillocks. beilstein-journals.org

| Parameter | Effect on Surface Morphology | References |

| TMAH Concentration | Lower concentrations (~5 wt%) lead to higher density of pyramidal hillocks and increased roughness. Higher concentrations (>20 wt%) result in smoother surfaces. | myu-group.co.jpbeilstein-journals.orgresearchgate.netbeilstein-journals.org |

| Temperature | Increasing temperature generally increases the etch rate and can influence the density of pyramids. | ias.ac.in |

| Additives (e.g., IPA) | Addition of IPA can significantly reduce surface roughness by decreasing the formation of hillocks. | beilstein-journals.orgresearchgate.netbeilstein-journals.org |

| Etching Time | The morphology, including the presence of pyramids, can evolve over the duration of the etch. | ias.ac.in |

Adsorption Density and Reactivity of Silicon Planes

The anisotropic nature of silicon etching in TMAH is fundamentally due to the differential etch rates of its various crystallographic planes. This difference is attributed to the atomic arrangement and bonding on each plane, which in turn affects the adsorption density of etchant species and the subsequent chemical reaction.

The {111} planes are the most densely packed and exhibit the lowest etch rate, acting as etch-stop planes. In contrast, the {100} and {110} planes have lower atomic densities and are therefore more reactive. The etch rate of the {110} plane is typically higher than that of the {100} plane in pure TMAH solutions. myu-group.co.jp

The addition of surfactants can dramatically alter the relative etch rates by selectively adsorbing onto specific crystal planes. nii.ac.jp For instance, studies with Triton-X-100 have shown that the surfactant molecules preferentially adsorb on the {110} surfaces. nii.ac.jp This selective adsorption creates a passivating layer that inhibits the etching of the {110} planes, causing a significant reduction in their etch rate, while the etch rate of the {100} planes remains largely unaffected. nii.ac.jp This phenomenon allows for the modification of the etching anisotropy and the fabrication of different microstructures. In-situ Fourier Transform Infrared (FT-IR) spectroscopy has confirmed stronger and weaker adsorption of surfactants on {110} and {100} planes, respectively. nii.ac.jp

| Silicon Plane | Relative Etch Rate in Pure TMAH | Effect of Surfactant (Triton-X-100) | References |

| {111} | Lowest | Minimal effect | myu-group.co.jp |

| {100} | Intermediate | Almost unaffected | myu-group.co.jpnii.ac.jp |

| {110} | Highest | Significantly reduced due to preferential adsorption | myu-group.co.jpnii.ac.jp |

Formation and Characteristics of Protective Layers (e.g., on Aluminum)

In many MEMS applications, it is crucial to etch silicon without damaging other exposed materials, such as aluminum metallization. Pure TMAH readily attacks aluminum. researchgate.net However, a protective passivation layer can be formed on the aluminum surface by modifying the TMAH solution. researchgate.netpurdue.edu

This protection is typically achieved by dissolving silicon into the TMAH solution and often adding an oxidizing agent like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). researchgate.netpurdue.edu The dissolved silicon is believed to react with the aluminum surface to form a passivating layer of aluminosilicate (B74896). myu-group.co.jp This layer acts as a barrier, preventing the underlying aluminum from being etched by the TMAH solution. purdue.edu X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) analyses have confirmed the presence of silicon in the protective film on the aluminum surface. purdue.edu

The formation of this protective layer is sensitive to the concentration of the additives. A critical concentration of both dissolved silicon and the oxidizing agent is required to achieve a zero etch rate for aluminum. purdue.edu For example, in a 5 wt% TMAH solution, the addition of dissolved silicon and a sufficient concentration of (NH₄)₂S₂O₈ can completely suppress aluminum etching. purdue.edu

Another approach to protect aluminum involves the formation of a robust aluminum oxide (Al₂O₃) film prior to exposure to TMAH. This can be achieved by exposing the aluminum to an oxidizing atmosphere at elevated temperatures (e.g., >300°C), which creates a thicker and more resilient oxide layer than the native oxide. google.com

Theoretical and Computational Approaches to Silicon-TMAH Systems

To gain a deeper, atomistic understanding of the complex processes occurring during silicon etching in TMAH, theoretical and computational methods are increasingly being employed. These approaches provide insights that are often inaccessible through experimental techniques alone.

Ab Initio Molecular Dynamics Simulations of Silicate Condensation

Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanics, have been instrumental in elucidating the fundamental chemical reactions that occur in TMAH solutions. nih.govresearchgate.net These simulations can model bond breaking and formation, making them ideal for studying reactions like silicate condensation. researchgate.net

In the context of zeolite synthesis, which shares chemical similarities with the byproducts of silicon etching, AIMD has been used to study the formation of silicate oligomers in the presence of organic cations like tetramethylammonium (TMA⁺). nih.gov These simulations have shown that cations play a crucial role in the dimerization and oligomerization of silicate species. nih.govresearchgate.net For instance, the presence of TMA⁺ has been found to increase the activation barrier for silicate dimerization. nih.gov The simulations provide detailed free-energy profiles for the reaction pathways, revealing how different silicate structures are formed and stabilized in the solution. researchgate.net This understanding of silicate condensation is directly relevant to the etching process, as these reactions govern the behavior of the etching byproducts.

pH and Defects Theories in Etching Mechanism Elucidation

The mechanism of silicon etching in TMAH is often explained through a combination of theories, primarily the pH theory and the defects theory. ias.ac.inndl.gov.in

The pH theory posits that the concentration of hydroxide ions (OH⁻), and thus the pH of the solution, is a key factor in the etching process. ias.ac.inmyu-group.co.jp The etch rate and surface morphology are strongly dependent on the pH. For instance, the decrease in etch rate at very high TMAH concentrations is attributed to a lower activity of water molecules, which are essential for the reaction, while the increased roughness at low concentrations is linked to a lower pH. myu-group.co.jp

The defects theory , on the other hand, suggests that the etching process is initiated at defect sites on the silicon crystal lattice. ias.ac.in The presence of these defects can lead to localized etching and the formation of features like pyramids. The thermal history of the silicon wafer, which can influence the defect density, has been shown to affect the etching behavior, lending support to this theory. ias.ac.in

Tetramethylammonium Hydroxide As a Structure Directing Agent in Inorganic Synthesis

Zeolite Crystallization and Framework Formation

The synthesis of zeolites, which are crystalline aluminosilicates with well-defined pore structures, often relies on the use of organic templates to guide the assembly of silicate (B1173343) and aluminate precursors into a specific topology. TMAH is a classic and effective SDA for this purpose.

The tetramethylammonium (B1211777) (TMA⁺) cation is indispensable in the formation of certain zeolite frameworks, such as the LTA type. rsc.org Its function as an SDA is rooted in its ability to organize silicate oligomers in the precursor solution during the initial stages of zeolite synthesis. rsc.org Ab initio molecular dynamics simulations have shown that TMA⁺ influences the formation of various silicate species, from dimers to more complex ring structures. rsc.org The cation's size, charge, and shape allow it to stabilize specific silicate configurations, acting as a template around which the inorganic framework assembles. This templating effect is crucial for directing the crystallization towards a desired zeolite structure, preventing the formation of dense, non-porous phases. rsc.org In the synthesis of MAZ-type zeolites (like Omega zeolite), TMA⁺ cations, in cooperation with inorganic cations such as Na⁺, are essential for balancing the negative charge of the anionic aluminosilicate (B74896) lattice and directing the formation of the specific framework. koyauniversity.orgkoyauniversity.org

Hydrothermal synthesis is the most common method for crystallizing zeolites. rsc.org This process involves heating an aqueous aluminosilicate gel or solution containing the SDA in a sealed autoclave. The temperature and pressure conditions facilitate the dissolution of precursors and the subsequent nucleation and growth of zeolite crystals.

Zeolite Beta (BEA) : The synthesis of nanosized Beta zeolite can be achieved using tetraethylammonium (B1195904) hydroxide (B78521) (TEAOH), a related quaternary ammonium (B1175870) hydroxide, as the SDA. rsc.org However, these syntheses can sometimes result in low solid yields, especially at higher Si/Al ratios. rsc.org Studies using TEAOH for Beta synthesis have shown that the TEA⁺ ions have a direct structure-directing effect. rsc.org The formation mechanism involves the aggregation of primary nanoparticles, with the SDA playing a key role in the evolution of amorphous aluminosilicate species toward the final crystalline structure. nih.govacs.org

Zeolite Y (FAU) : Zeolite Y is a crucial catalyst in the industry. While typically synthesized using inorganic cations, organic SDAs can be used to produce high-silica versions. Research has shown that using TMAOH can influence the Si/Al ratio of the resulting zeolite Y. mdpi.com For instance, zeolite Y synthesized in the presence of TMAOH exhibited a Si/Al molar ratio of 1.7, compared to a ratio of 8.8 for a sample prepared without an organic SDA. mdpi.com

Zeolite MFI (ZSM-5) : MFI-type zeolites are widely used in catalysis. TMAH can be employed in their synthesis, and MFI-type zeolite membranes have been prepared via hydrothermal synthesis for applications like the separation and recovery of TMAH from wastewater. researchgate.net The MFI powder demonstrates a high adsorption capacity for TMAH, which is relevant for both its synthesis and its potential environmental remediation applications. researchgate.net The synthesis of MFI with very small crystalline domains (around 10 nm) has been achieved using specialized di-quaternary ammonium SDAs, highlighting the flexibility of template design in controlling crystal size. nih.gov

The concentration of TMAH, along with other synthesis parameters like temperature, time, and the ratios of other components in the gel, significantly affects the properties of the final zeolite product. These parameters control the rates of nucleation and crystal growth, which in turn determine the crystallinity, crystal size, and morphology.

In the synthesis of Omega zeolite (MAZ framework), the molar ratio of TMAH to alumina (B75360) (TMA-OH/Al₂O₃) in the initial gel is a critical factor. koyauniversity.orgresearchgate.net Studies have shown that varying this ratio directly influences the crystal size and uniformity of the resulting nanocrystals. koyauniversity.orgkoyauniversity.org At low TMAH concentrations, inter-crystalline voids and irregular particle sizes are observed. koyauniversity.org As the concentration increases to an optimal level, crystallinity improves, and a uniform particle size is achieved. koyauniversity.org However, excessively high concentrations can lead to scattering and less defined crystal shapes. koyauniversity.org The optimal TMA-OH/Al₂O₃ molar ratio for producing highly pure and crystalline Omega zeolite has been identified as approximately 0.48 under specific hydrothermal conditions (100°C for 4 days after 3 days of aging). koyauniversity.orgresearchgate.netkoyauniversity.org

| Run | TMA-OH/Al₂O₃ Molar Ratio | Synthesis Temperature (°C) | Crystallization Time | Observed Crystal Size (nm) | Morphology and Crystallinity Remarks |

|---|---|---|---|---|---|

| 1 | 0.36 | 100 | 4 days | 36 - 117 | Irregular particle size with inter-crystallite voids. koyauniversity.org |

| 2 | 0.48 | 100 | 4 days | 60 - 70 | Uniform size and high purity; considered optimal. koyauniversity.org |

| 3 | 0.61 | 100 | 4 days | 43 - 93 | Rod-like crystals with increased distance due to scattering. koyauniversity.org |

To synthesize novel zeolite structures or to gain finer control over crystal properties, two or more different SDAs can be used simultaneously in what is known as a dual-templating system. northumbria.ac.uk TMAH can be paired with other organic templates, often another tetraalkylammonium hydroxide. researchgate.netresearchgate.net

For example, the synthesis of zeolite UZM-5, which has a novel framework topology, is achieved using a combination of tetramethylammonium and tetraethylammonium ions. researchgate.net In the synthesis of thin SSZ-13 zeolite membranes, a dual-template system of N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH) and tetraethylammonium hydroxide (TEAOH) was employed. northumbria.ac.uk In this system, TMAdaOH acts as the primary structure-directing agent for the SSZ-13 framework, while TEAOH functions as a growth modulator, regulating the crystallization process to form a continuous and thin membrane. northumbria.ac.uk The ratio of the two templates is a critical parameter for achieving the desired membrane quality. northumbria.ac.uk

| Primary SDA | Secondary SDA (Modulator) | SDA Molar Ratio (TMAdaOH:TEAOH) | Synthesis Temperature | Resulting Material | Reference |

|---|---|---|---|---|---|

| TMAdaOH | TEAOH | 1.5 : 0.5 | 160°C | Well-intergrown, continuous membrane with uniform thickness (~500 nm). | northumbria.ac.uk |

Synthesis of Layered Silicate Structures and Clay Minerals

Beyond zeolite frameworks, TMAH is also used in the transformation of existing silicate materials, such as layered silicates, into new structures.

Layered crystalline silicates like Na-magadiite and Na-kanemite can be used as precursors for synthesizing other porous materials. Hydrothermal treatment of these natural silicates in the presence of TMAH can induce a structural transformation.

Na-magadiite Conversion : The hydrothermal conversion of Na-magadiite in a solution containing TMAH and 1,4-dioxane (B91453) can produce a new layered silicate structure, designated KLS1. rsc.orgrsc.org Complete conversion can be achieved in as little as four hours. rsc.orgrsc.org The concentration of TMAH is a key factor; complete transformation into the highly crystalline KLS1 phase occurs when the amount of TMAH is above a certain threshold. rsc.org

Na-kanemite Conversion : Similarly, Na-kanemite can be completely converted into a new layered silicate (designated KLS3) through hydrothermal treatment with a mixture of TMAH, water, and 1,4-dioxane at temperatures above 130°C. rsc.orgrsc.org Both TMA⁺ and Na⁺ cations were found to be essential for the formation of this new phase. rsc.orgrsc.org Increasing the amount of TMAH in the reaction mixture leads to the complete conversion of Na-kanemite and improves the crystallinity of the final KLS3 product. rsc.org

| Starting Silicate | Key Reagents | Temperature | Resulting Structure | Key Finding |

|---|---|---|---|---|

| Na-magadiite | TMAH, 1,4-dioxane, Water | 150°C | KLS1 | Complete conversion to KLS1 achieved in 4 hours at sufficient TMAH concentration. rsc.orgrsc.org |

| Na-kanemite | TMAH, 1,4-dioxane, Water | >130°C | KLS3 | Complete conversion achieved; crystallinity of KLS3 increases with higher TMAH content. rsc.orgrsc.org |

Direct Synthesis of Organically Modified Silicates (e.g., TMA-montmorillonite)

The application of TMAH has enabled the direct hydrothermal synthesis of organically modified silicates, such as TMA-montmorillonite. osti.gov This method involves incorporating the organic cation directly into the clay structure during its formation, rather than through a post-synthesis ion-exchange process. In a typical synthesis, TMAH is used as the organic base, creating a high pH environment (pH 10-13) that facilitates the crystallization of the aluminosilicate gel. osti.gov

For example, synthetic TMA-montmorillonite has been successfully prepared from gels containing silica (B1680970) sol, alumina trihydrate, magnesium acetate, and TMAH or tetramethylammonium fluoride. osti.gov These reactions are typically carried out in an autoclave at elevated temperatures, such as 300°C, for several hours. osti.gov The resulting TMA-montmorillonite contains the TMA⁺ cation within its interlayer spaces, modifying its properties compared to naturally occurring or ion-exchanged clays. This direct synthesis approach offers a pathway to materials with tailored properties, as the incorporated organic cation can influence the layer spacing and surface chemistry of the silicate. osti.gov

| Parameter | Value/Component | Source |

| Organic Base | Tetramethylammonium Hydroxide (TMAH) | osti.gov |

| Silicon Source | 30% Silica Sol (e.g., Ludox HS-30) | osti.gov |

| Aluminum Source | Alumina Trihydrate | osti.gov |

| Reaction Temperature | 300°C | osti.gov |

| Reaction Time | 4 hours | osti.gov |

| This interactive table summarizes typical conditions for the direct hydrothermal synthesis of TMA-montmorillonite. |

Characterization of Silicate Building Units (e.g., Q³ Silicon Species)

Understanding the structure of silicate materials synthesized with TMAH requires detailed characterization of the silicon environments. A primary technique for this is ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy. berkeley.eduresearchgate.net This method identifies and quantifies different silicate building units, denoted as Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting a given silicon tetrahedron to other tetrahedra.

The Qⁿ species are fundamental to describing the degree of condensation in a silicate structure:

Q⁰ : Monomeric silicate (SiO₄)

Q¹ : End-of-chain groups

Q² : Middle groups in chains or cycles

Q³ : Branching sites in chains or layers

Q⁴ : Fully cross-linked, three-dimensional frameworks

In TMAH-directed syntheses, the TMA⁺ cation can influence the distribution of these Qⁿ species. researchgate.net Studies on alkaline silicate solutions have shown that the TMA⁺ cation acts as a template, promoting the formation of specific silicate oligomers. researchgate.net ²⁹Si NMR spectra of these solutions reveal distinct peaks corresponding to the different Qⁿ environments. For instance, a Q³ species, a silicon atom linked to three other silicon atoms via oxygen bridges (-O-Si(O-) (OSi)₂), represents a critical branching point that leads to more complex, three-dimensional structures. Advanced techniques like two-dimensional (2D) COSY NMR can even reveal the connectivity between different sites, such as Q³ and Q⁴ units, confirming their presence as nearest neighbors in the silicate framework. illinois.edu

Molecular Interactions in Silicate Condensation Reactions

The influence of TMAH on silicate formation is rooted in its molecular-level interactions during condensation reactions. The TMA⁺ cation and the hydroxide anion both play critical roles in catalyzing polymerization and directing the assembly of silicate oligomers.

Catalytic Role of TMAH in Siloxane Polymerization

TMAH is an effective basic catalyst for the anionic ring-opening polymerization (AROP) of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄). nih.govmdpi.com The catalytic process is initiated by the hydroxide ion (OH⁻), which attacks a silicon atom in the cyclosiloxane ring, cleaving a siloxane (Si-O-Si) bond. This creates a linear silanolate anion, which serves as the active center for polymerization. nih.govmdpi.com

The polymerization proceeds as the silanolate anion attacks another cyclic monomer, extending the polymer chain. The activity of the TMAH catalyst is highly dependent on its water content; dehydrated TMAH shows high catalytic activity. scientific.netresearchgate.net In some syntheses, organic additives like ethanol (B145695) are used not only as a solvent for TMAH but also as a capping agent to terminate the polymerization and control the molecular weight of the resulting polysiloxane. scientific.netresearchgate.net The thermal instability of TMAH at temperatures above 130°C can be an advantage, as it decomposes into volatile products (trimethylamine and methanol), eliminating the need for catalyst neutralization and removal steps.

Formation of Silicate Oligomers (e.g., Ring and Branched Structures)

The TMA⁺ cation plays a crucial templating role in the initial stages of silicate oligomerization, influencing the types of structures that form. Ab initio molecular dynamics simulations have shown that TMA⁺ actively controls the predominant silicate species in solution through close interaction with the forming structures. researchgate.net

Research indicates that in the presence of TMA⁺, the formation of four-membered silicate rings (4-ring) is more favorable than three-membered rings (3-ring). researchgate.net The TMA⁺ cation stabilizes the transition states leading to linear and branched tetramers as well as 4-ring structures, lowering their activation energy barriers. Conversely, the cation tends to separate from trimer and 3-ring structures during their formation, resulting in higher energy barriers. researchgate.net This templating effect explains why TMA⁺ is essential for the formation of certain zeolite structures, like LTA, which are built from specific silicate oligomers. researchgate.net

| Silicate Oligomer | Favorability with TMA⁺ | Interaction with TMA⁺ | Source |

| Linear Tetramer | Favorable | Close interaction, lowers activation barrier | researchgate.net |

| Branched Tetramer | Favorable | Close interaction, lowers activation barrier | researchgate.net |

| 4-Ring Structure | Favorable | Close interaction, lowers activation barrier | researchgate.net |

| Trimer | Less Favorable | Separation during reaction, higher activation barrier | researchgate.net |

| 3-Ring Structure | Less Favorable | Separation during reaction, higher activation barrier | researchgate.net |

| This interactive table summarizes the influence of the TMA⁺ cation on the formation of different silicate oligomers. |

Influence of Organic Additives and Co-Templates on Silicate Formation

The process of silicate formation under the influence of TMAH can be further modified by the introduction of other organic additives and co-templates. These molecules can work in conjunction with the primary TMA⁺ template to refine the resulting structure, morphology, and properties of the material.

Simple organic additives, such as isopropyl alcohol (IPA), have been shown to influence the anisotropic etching of silicon in TMAH solutions, a process involving the dissolution of silicate structures. The addition of IPA to TMAH solutions can lead to smoother surface morphologies. researchgate.net Other additives like pyrazine (B50134) have been found to increase the etching rate. researchgate.net In the context of silicate condensation, such additives can alter the solvency of the medium and interact with silicate precursors, thereby affecting polymerization and particle growth.

In zeolite synthesis, the concept of a co-template is well-established. Here, a second organic or complex species is added to the synthesis gel containing TMAH. For instance, copper amine complexes have been used as co-templating species alongside TMA⁺ cations to direct the crystallization of nanosized EDI-type zeolites. researchgate.net Similarly, other amines can be used in combination with a primary template to produce specific zeolite frameworks or to control crystal size and acidity. researchgate.net These co-templates introduce additional electrostatic and geometric constraints, providing a more sophisticated level of control over the final silicate architecture.

Advanced Applications of Tetramethylammonium Hydroxide in Materials Science and Engineering

Microfabrication and Nanofabrication Technologies

Tetramethylammonium (B1211777) hydroxide (B78521) is a critical processing chemical in the manufacturing of microelectronic and micromechanical devices. researchgate.net Its metal-ion-free nature makes it a preferred choice in semiconductor processing, where metallic contamination can severely degrade device performance. metrohm.comeipbn.org

Anisotropic wet etching of silicon is a fundamental technology for the production of a wide array of MEMS components, including cantilever beams, diaphragms, and mirrors. nii.ac.jp TMAH is a widely used etchant for this purpose due to its compatibility with CMOS fabrication processes. researchgate.netconfex.com The etching process is highly dependent on the crystal orientation of the silicon, allowing for the creation of precise three-dimensional structures. mdpi.com

The etching characteristics, such as the etch rate and surface morphology, are influenced by the TMAH concentration and temperature. wikipedia.org For instance, the etch rate of (100) silicon generally increases with temperature while decreasing with higher TMAH concentrations. wikipedia.org A smooth etched surface, which is crucial for the performance of many MEMS devices, can be achieved using TMAH solutions with concentrations around 20-25 wt%. wikipedia.orgnii.ac.jp The addition of surfactants to the TMAH solution can further improve the surface finish and modify the etching characteristics to create complex structures with rounded corners. nii.ac.jpresearchgate.net

Interactive Table: TMAH Etching Parameters for MEMS

In the photolithography process, which is fundamental to creating patterns on semiconductor wafers, TMAH is a key component of developer solutions. metrohm.commetrohm.com It is used to selectively dissolve the areas of a photoresist layer that have been exposed to light (for positive photoresists) or the unexposed areas (for negative photoresists). dakenchem.comdakenchem.com The use of TMAH as a developer is favored because it is a metal-ion-free base, which prevents contamination of the semiconductor device. metrohm.comeipbn.org

The concentration of TMAH in developer solutions is typically in the range of 2-3%. uwaterloo.ca The precise control over the development process afforded by TMAH-based developers enables the creation of high-resolution patterns necessary for modern integrated circuits and other microfabricated devices. dakenchem.comdakenchem.com The effectiveness of TMAH lies in its ability to act as a strong base that can dissolve the acidic photoresist material in a controlled manner. metrohm.com

The fabrication of advanced semiconductor devices, such as gate-all-around field-effect transistors (GAAFETs), often involves the use of heterostructures like silicon/silicon-germanium (Si/SiGe) multi-layers. mdpi.comresearching.cn In these applications, it is necessary to selectively remove one material without significantly affecting the other. TMAH has demonstrated high selectivity for etching silicon over SiGe alloys. confex.commdpi.com

The etch rate of SiGe in TMAH solutions decreases significantly with an increasing germanium (Ge) content. confex.commdpi.com This difference in etch rates allows for the precise removal of silicon sacrificial layers, leaving behind SiGe nanowires or nanosheets that form the channel of the transistor. mdpi.comresearchgate.net The selectivity of the etching process is a critical factor in the successful fabrication of these complex, three-dimensional device architectures. mdpi.commdpi.com

Interactive Table: TMAH Selectivity in Si/SiGe Etching

Chemical Processing and Surface Treatment of Microelectronic Substrates

Passivation of Metallic Structures (e.g., Aluminum) using Silicate-containing Solutions

The passivation of metallic structures, particularly aluminum and its alloys, is a critical process for enhancing their corrosion resistance. This is often achieved by creating a non-reactive surface layer that inhibits chemical reactions with the environment. Silicate-containing solutions are widely recognized for their efficacy in forming such protective layers. While sodium silicate (B1173343) is a commonly used agent, the principles of silicate passivation are applicable to solutions containing other cations, including tetramethylammonium.

The fundamental mechanism of aluminum passivation in silicate solutions involves the formation of a protective film on the metal surface. Pure aluminum naturally develops a thin, tough oxide layer almost instantaneously upon exposure to air, which provides a degree of protection. rxmarine.com However, for aluminum alloys, this natural oxide layer may offer insufficient protection against corrosion. rxmarine.com The application of a silicate solution enhances this protection.

Research has shown that silicate treatments can significantly improve the corrosion resistance of aluminum alloys by forming a protective oxide film that acts as a barrier to oxygen diffusion to the metal surface. researchgate.net The process in an alkaline silicate solution involves the dissolution of the native aluminum oxide layer due to the high pH, followed by the reaction of the resulting aluminate ions with silicate anions in the solution. nih.gov This reaction leads to the formation of an aluminosilicate (B74896) film. The presence of cations in the solution can then act as a coagulating agent between the negatively charged aluminum oxide surface and the aluminosilicate anions, facilitating the formation of a dense and protective layer. nih.gov

In the context of tetramethylammonium hydroxide (TMAH), a common component in semiconductor manufacturing, its interaction with aluminum is complex. TMAH is known to be corrosive to aluminum. researchgate.net However, when TMAH solutions contain dissolved silicon, a passivating effect on aluminum can be observed. Studies have shown that in TMAH solutions with a sufficient concentration of dissolved silicon, the aluminum etching rate can be significantly reduced or even eliminated. researchgate.net This is attributed to the formation of a protective layer of by-products on the aluminum surface, which prevents further attack by the TMAH solution. researchgate.net This protective layer is essentially a form of passivation.

The table below summarizes the key aspects of aluminum passivation using silicate-containing solutions.

| Feature | Description | Source(s) |

| Passivation Mechanism | Formation of a protective aluminosilicate film from the reaction of aluminate and silicate ions. | nih.gov |

| Role of Cations | Act as coagulating agents to facilitate the formation of a dense protective layer. | nih.gov |

| TMAH Solutions | Can passivate aluminum when sufficient dissolved silicon is present, forming a protective by-product layer. | researchgate.net |

| Effectiveness | Significantly improves the corrosion resistance of aluminum and its alloys. | researchgate.net |

Role of Tetramethylammonium Silicate in Corrosion Inhibition

Tetramethylammonium silicate solutions can play a significant role in corrosion inhibition, leveraging the synergistic effects of the tetramethylammonium cation and the silicate anion. The primary mechanism of corrosion inhibition by silicates is the formation of a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment.

The silicate anions can react with metal ions at the surface to form a durable, insoluble metal-silicate layer. Due to the formation of strong metal-silicate bonds, these coatings offer good anticorrosive properties. researchgate.net In the case of aluminum, as discussed in the previous section, this results in a protective aluminosilicate layer.

The tetramethylammonium (TMA) cation also contributes to the inhibition process. Molecular dynamics simulations have shown that TMA cations can form a stable adsorption layer around silicate cages, such as the cubic octameric silicate anion ([Si₈O₂₀]⁸⁻). acs.org This adsorption is believed to shield the silicate cages from hydrolysis, thereby stabilizing them. This stabilization of silicate species in solution is crucial for the formation of a uniform and effective protective film on the metal surface. The interaction is significant enough to be described as forming a hydrophobic shell that hinders the breakdown of the central silicate anion.

Furthermore, research on various tetraalkylammonium cations has indicated that they can influence the stability of silica (B1680970) nanoparticles, which are precursors to the formation of silicate films. The adsorption of these organic cations on the surface of silica nanoparticles can be tuned, suggesting a method to control the formation of the protective layer. nih.gov

The table below details the roles of the components of tetramethylammonium silicate in corrosion inhibition.

| Component | Role in Corrosion Inhibition | Source(s) |

| Silicate Anion | Forms a protective, insoluble metal-silicate film on the metal surface. | researchgate.net |

| Tetramethylammonium (TMA) Cation | Stabilizes silicate species in solution by forming an adsorption layer around them. | acs.org |

| Combined Effect | Facilitates the formation of a stable and uniform protective film, enhancing corrosion resistance. | nih.gov |

Synthesis and Modification of Organosilicon Compounds and Polymers

Tetramethylammonium hydroxide and its silicate derivatives are pivotal in the synthesis and modification of a wide array of organosilicon compounds and polymers. Their catalytic activity is particularly exploited in ring-opening polymerization and other organosilicon-mediated reactions.

Ring-Opening Polymerization for Siloxane Mono- and Telechelics

Anionic ring-opening polymerization (AROP) of cyclic siloxanes is a widely used method for synthesizing high molecular weight polydiorganosiloxane telechelics. nih.gov Tetramethylammonium hydroxide (TMAH) and its corresponding siloxanolates are effective catalysts for this process. sigmaaldrich.com The activity of tetramethylammonium siloxanolates is reported to be close to that of the highly active cesium siloxanolates. sigmaaldrich.com

A key advantage of using TMAH-based catalysts is that they can be decomposed at elevated temperatures (above 130 °C), yielding volatile byproducts like trimethylamine (B31210) and methanol. sigmaaldrich.com This thermal decomposition eliminates the need for a separate catalyst neutralization and removal step, which is often required with other catalysts. sigmaaldrich.com

The AROP mechanism allows for the synthesis of polydimethylsiloxane (B3030410) (PDMS) with controlled molecular weights, specific end groups, and narrow molecular weight distributions. nih.gov This control is crucial for producing well-defined siloxane mono- and telechelics, which are linear polymers with one or two reactive functional groups at their chain ends, respectively. These functionalized polymers serve as important precursors for the synthesis of block copolymers and polymer networks. nih.gov

Synthesis of Functionalized Polydimethylsiloxanes

Tetramethylammonium hydroxide is instrumental in the synthesis of various functionalized polydimethylsiloxanes (PDMS) through anionic ring-opening polymerization (AROP). nih.gov By employing specific terminating agents or functional initiators in the TMAH-catalyzed polymerization of cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D₄), a variety of functional groups can be introduced at the ends of the polymer chains.

For instance, aminopropyl-terminated PDMS has been synthesized using a TMAH catalyst. nih.gov These amino-functionalized polymers can then be used to create self-healing silicone elastomers through reactions like Michael addition. nih.gov Similarly, vinyl-functional PDMS telechelics have been prepared via AROP with a TMAH catalyst. nih.gov These vinyl-terminated polymers can be further functionalized, for example, through thiol-ene chemistry to create novel materials like luminescent silicone elastomers. nih.gov

The synthesis of these functionalized telechelics is of significant academic and industrial interest as they are versatile building blocks for advanced materials. The table below provides examples of functionalized PDMS synthesized using TMAH.

| Functional Group | Polymer Type | Synthetic Method | Catalyst | Application | Source(s) |

| Aminopropyl | Telechelic PDMS | AROP | TMAH | Self-healing elastomers | nih.gov |

| Vinyl | Telechelic PDMS | AROP | TMAH | Luminescent elastomers | nih.gov |

Catalytic Applications in Organosilicon-Mediated Organic Synthesis (SiMOS)

The field of Organosilicon-Mediated Organic Synthesis (SiMOS) encompasses a broad range of transformations where organosilicon reagents play a key role. While the provided search results focus heavily on the polymerization of siloxanes, the fundamental reactivity of tetramethylammonium hydroxide as a strong, organic-soluble base suggests its potential utility in various SiMOS reactions.

Organosilicon compounds are valued in organic synthesis due to their stability, low toxicity, and unique reactivity. researchgate.net Many SiMOS reactions are catalyzed by acids or bases. As a strong base, TMAH can facilitate reactions that require deprotonation or the activation of silicon-based reagents. For example, in syntheses involving the formation of Si-O bonds, such as the preparation of silyl (B83357) ethers, a base catalyst is often required.

While specific examples of TMAH as a catalyst in a broad range of SiMOS reactions are not detailed in the provided search results, its established role in the ring-opening of siloxane bonds points to its capability to activate Si-O linkages. This reactivity is central to many organosilicon transformations. The development of high-activity tetramethylammonium hydroxide organosilicone alkali glue for the synthesis of phenyl silicone rubber highlights its effectiveness in promoting the ring-opening of even less reactive phenyl-containing cyclosiloxanes. google.com

Inhibition of Nanoparticle Aggregation

Tetramethylammonium silicate plays a crucial role in stabilizing nanoparticles, particularly silica nanoparticles, in aqueous solutions. The spontaneous formation of stable silica nanoparticles is a known phenomenon in basic solutions of small tetraalkylammonium (TAA) cations like tetramethylammonium (TMA). nist.gov

These nanoparticles exhibit a core-shell structure, with a silica core and a shell of TAA cations. nist.gov The stability of these nanoparticles is influenced by electrostatic forces, with the particle size being dependent on the pH of the solution. nist.gov The formation of these nanoparticles is a reversible process at lower temperatures, akin to the self-assembly of surfactants into micelles. nist.gov

Molecular dynamics simulations have provided deeper insights into this stabilization mechanism. The TMA cation has been shown to form a stable adsorption layer around cage-like silicate polyions. acs.org This layer is believed to protect the silicate structures from hydrolysis, which would otherwise lead to their decomposition. This stabilizing effect is not merely a passive templating but an active participation of the TMA cations in the formation and stabilization of these structures.

Studies on tetraalkylammonium-silica mixtures have also revealed specific ion effects on nanoparticle stability. The addition of salts can induce aggregation, with the extent of aggregation depending on the size of the salt's cation, following the Hoffmeister series. nih.gov This indicates that the interaction between the TAA cations and the silica nanoparticles can be tuned, offering a way to control nanoparticle stability and aggregation. nih.gov

The table below summarizes the mechanism of nanoparticle stabilization by tetramethylammonium silicate.

| Feature | Description | Source(s) |

| Stabilization Mechanism | Formation of a core-shell structure with a silica core and a tetramethylammonium cation shell. | nist.gov |

| Role of TMA Cation | Forms a protective adsorption layer around silicate species, preventing hydrolysis and decomposition. | acs.org |

| Influencing Factors | pH and the presence of other ions (salts) can affect nanoparticle stability and aggregation. | nih.govnist.gov |

| Nature of Formation | Spontaneous and reversible formation of stable nanoparticles in basic TAA solutions. | nist.gov |

Analytical Methodologies and Environmental Considerations of Tetramethylammonium Hydroxide

Advanced Analytical Techniques Utilizing Tetramethylammonium (B1211777) Hydroxide (B78521)

Tetramethylammonium hydroxide (TMAH) is a versatile reagent in modern analytical chemistry, employed in various techniques to enhance the detection and analysis of complex organic compounds. wikipedia.org Its strong basicity and properties as a methylating agent make it invaluable in specialized analytical methods. msconsult.dknasa.gov

Thermochemolysis and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Organic Compound Analysis

Thermochemolysis, or thermally assisted hydrolysis and methylation, is a powerful analytical technique that utilizes TMAH for the in-situ derivatization of complex organic materials, making them suitable for analysis by Gas Chromatography/Mass Spectrometry (GC/MS). wikipedia.orgacs.org This method involves heating a sample in the presence of TMAH, which simultaneously breaks down large macromolecules (pyrolysis) and methylates polar functional groups, such as those found in carboxylic acids, phenols, and alcohols. msconsult.dknasa.gov

This methylation process converts non-volatile polar compounds into their more volatile and thermally stable methyl ester and methyl ether derivatives. msconsult.dkgcms.cz This enhanced volatility and stability are crucial for successful separation and identification using a standard GC/MS system. nasa.gov The technique is particularly effective for analyzing condensation polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), where reactive pyrolysis with TMAH yields methylated derivatives of the constituent monomers, which are not produced by flash pyrolysis alone. gcms.cz

The applications of TMAH-based Py-GC/MS are diverse, ranging from the analysis of lignocellulosic biomass and humic substances to the characterization of synthetic polymers and even organic molecules in extraterrestrial samples. nasa.govacs.org For instance, it has been used to study lignin (B12514952) modification in the gut of termites, providing insights into biocatalytic degradation processes. acs.org The technique has also been adapted for potential use in space exploration missions, such as the Mars Organic Molecule Analyzer (MOMA), to detect nucleobases in Martian soil analogs. nasa.gov The optimal temperature for TMAH thermochemolysis is often found to be around 600°C, as higher temperatures can lead to the degradation of the TMAH reagent itself. nasa.gov

Table 1: Applications of Py-GC/MS with Tetramethylammonium Hydroxide (TMAH)

| Analyte/Material | Purpose of Using TMAH | Key Findings/Observations | Reference |

|---|---|---|---|

| Lignin (Softwood) | To probe in situ modification in termite guts by methylating lignolytic compounds. | Identified methylated phenolic compounds, revealing the deconstruction process of lignin along the termite's alimentary canal. | acs.org |

| Nucleobases (e.g., Adenine, Thymine) | To methylate and increase volatility for detection in simulated Martian soil samples for space missions (MOMA/SAM). | Methylation improves detection by GC-MS. An optimal pyrolysis temperature of 600°C was identified for seven nucleobases. | nasa.gov |

| Polyethylene Terephthalate (PET) | To derivatize the polymer into its constituent monomers for analysis. | Reactive pyrolysis with TMAH produced dimethyl ester of terephthalic acid, unlike flash pyrolysis which only produced decomposition products. | gcms.cz |

| Protein Amino Acids | To create a database of pyrolysis products for complex sample analysis. | Methylation is the primary process, but other reactions like cyclization and deamination also occur depending on the amino acid. | researchgate.net |

| Linseed Oil & Amber | To methylate carboxylic acids, alcohols, and phenolic compounds for improved GC analysis. | A methanolic solution of TMAH was more effective than an aqueous solution for methylating fatty acids in linseed oil. | msconsult.dk |

Application in Process Monitoring and Quality Control (e.g., Online Titration)

In industrial settings, particularly semiconductor and microelectronics manufacturing, maintaining precise chemical concentrations is critical for process efficiency and product quality. metrohm.com TMAH is a key component in photoresist developer solutions used in photolithography. wikipedia.orgmetrohm.com The concentration of TMAH in these developer baths must be tightly controlled to ensure consistent and successful pattern transfer. metrohm.com

Online process titration is an effective method for monitoring and controlling TMAH concentrations in real-time. metrohm.com An online analyzer can automatically draw samples from the developer bath, perform a potentiometric titration using a standard acid, and determine the TMAH concentration with high accuracy. metrohm.com This automated monitoring allows for precise adjustments to the developer solution, either by adding concentrated TMAH or by managing the replenishment cycle, thus optimizing the photolithography process and increasing production efficiency. metrohm.com

Use as an Ion Pairing Agent in Chromatographic Separations

In High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, retaining and separating ionic or highly polar compounds can be challenging. TMAH serves as an effective ion-pairing agent to overcome this issue. phenomenex.blogsigmaaldrich.com Ion-pairing agents are molecules that possess both a hydrophobic part and an ionic functional group. phenomenex.blog

When added to the mobile phase, the tetramethylammonium cation (TMA+) can interact with anionic analytes in the sample. phenomenex.blog This interaction forms a neutral ion-pair, which has a greater affinity for the nonpolar stationary phase of a reversed-phase column, leading to increased retention and improved peak shape. phenomenex.blogphenomenex.blog Another proposed mechanism is that the hydrophobic portion of the TMA+ partitions into the stationary phase, creating a transient ion-exchange surface that interacts with the analyte ions. phenomenex.blog TMAH and other quaternary ammonium (B1175870) salts are commonly used as ion-pairing reagents for the analysis of acidic samples. tcichemicals.com

Environmental Engineering and Waste Stream Management in Silicon Processing

The widespread use of TMAH in the semiconductor and thin-film transistor liquid crystal display (TFT-LCD) industries as a developer and etchant results in the generation of large volumes of hazardous wastewater. researchgate.netnih.govresearchgate.net This wastewater poses significant environmental challenges due to the toxic and corrosive nature of TMAH. nih.govresearchgate.net

Challenges in Treating Tetramethylammonium Hydroxide-Containing Wastewaters

Treating wastewater containing TMAH is complex for several reasons. TMAH is a recalcitrant compound that is not easily biodegradable and can be toxic to microorganisms in conventional biological wastewater treatment plants, potentially inhibiting processes like activated sludge treatment. mdpi.comsasakura.co.jpresearchgate.net Its high solubility in water makes physical removal difficult, and its chemical stability complicates degradation. nih.gov Furthermore, the wastewater often contains other contaminants from the manufacturing process, which can interfere with treatment technologies. diva-portal.org The goal of treatment is not only to remove the toxic TMAH but also to manage other parameters like total organic carbon (TOC) and to meet stringent discharge regulations. nih.gov

Technologies for TMAH Removal and Recovery

A variety of physical, chemical, and biological technologies have been developed and investigated for the treatment of TMAH-contaminated wastewater. nih.gov These methods can be broadly categorized as either destruction processes, which break down the TMAH molecule, or separation processes, which remove it from the water for recovery or concentrated disposal. mdpi.com

Membrane Distillation (MD): This thermally driven membrane process has shown high efficiency in removing TMAH. mdpi.comdiva-portal.org In MD, a hydrophobic membrane separates a heated feed stream from a cooled permeate stream. The temperature difference creates a vapor pressure gradient, driving water vapor across the membrane while non-volatile solutes like TMAH are retained. youtube.com Studies have demonstrated that MD can reduce TMAH concentrations to as low as 1 ppm and reduce wastewater volumes significantly. diva-portal.org The technology is robust and can be powered by low-grade or waste heat, making it an economically attractive option for nano-electronics industries. diva-portal.org

Cold Plasma Treatment: Cold plasma is an advanced oxidation process (AOP) that generates a variety of highly reactive species (e.g., hydroxyl radicals, ozone) at or near room temperature. nih.govnih.govyoutube.com When applied to TMAH-containing wastewater, these reactive species can effectively degrade the TMAH molecule. nih.gov Research has shown that combining cold plasma with other oxidants, such as periodate, can significantly enhance the degradation kinetics, increasing the removal efficiency by several factors compared to cold plasma alone. nih.gov This technology is seen as a promising and sustainable approach for treating water contaminated with persistent organic pollutants. nih.gov

Other technologies investigated for TMAH wastewater treatment include reverse osmosis (RO), membrane capacitive deionization (MCDI), and various biological treatments like anaerobic membrane bioreactors. mdpi.comnih.govelsevierpure.com RO and MCDI have both demonstrated a high capability for removing TMAH, with MCDI showing particular effectiveness for monovalent ions like TMA+ under basic conditions. nih.gov

Table 2: Comparison of Technologies for TMAH Wastewater Treatment

| Technology | Mechanism | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Membrane Distillation (MD) | Thermally driven separation using a hydrophobic membrane. | High rejection of non-volatile TMAH (>99%); can use low-grade heat; compact and scalable. | Requires a heat source; potential for membrane fouling/wetting. | mdpi.comdiva-portal.org |

| Ion Exchange (IX) | Adsorption of TMA+ ions onto a charged resin. | High uptake efficiency; potential for TMAH recovery and resin regeneration. | Efficiency reduced by competing ions; requires chemical regenerants. | researchgate.netnii.ac.jpresearchgate.net |

| Cold Plasma Treatment | Degradation by reactive species generated by plasma. | Effective for degrading recalcitrant organics; no chemical sludge produced. | Can be energy-intensive; potential formation of byproducts. | nih.govnih.gov |

| Reverse Osmosis (RO) | Pressure-driven separation through a dense membrane. | High removal efficiency for TMAH (~92%) and total dissolved solids. | High energy consumption; susceptible to membrane fouling. | mdpi.comnih.gov |

| Membrane Capacitive Deionization (MCDI) | Electrosorption of ions onto charged electrodes. | Effective for removing monovalent ions like TMA+; energy-efficient. | Electrode saturation requires regeneration; performance can be affected by complex water matrices. | mdpi.comnih.gov |

| Biological Treatment (Anaerobic) | Microbial degradation of TMAH into methane (B114726) and other compounds. | Low sludge production; potential for energy recovery (methane). | TMAH can be toxic to microbes at high concentrations; can require long acclimation times. | researchgate.netelsevierpure.com |

Chemical-Biological Processes for Pollutant Transformation

Tetramethylammonium hydroxide (TMAH), a quaternary ammonium salt used extensively in the microelectronics industry, can be transformed through various chemical and biological processes, which are crucial for its removal from industrial wastewater. mdpi.comwikipedia.orgnih.govnih.gov Biological treatment, in particular, has been a focus of research due to its potential cost-effectiveness and environmental compatibility. nih.govresearchgate.net Both aerobic and anaerobic processes have proven effective in degrading TMAH. sardiniasymposium.it

Under aerobic conditions, specific microbial communities are capable of degrading high concentrations of TMAH. nih.gov Studies have identified bacteria such as Mycobacterium sp. and Hypomicrobium sp. as potential aerobic TMAH degraders. mdpi.comnih.govresearchgate.net The aerobic degradation pathway often involves a demethylation process. For instance, in a sequencing batch reactor, the aerobic specific TMAH degradation rates were found to follow Monod-type kinetics. nih.govresearchgate.net However, high concentrations of TMAH can have inhibitory effects on certain biological processes, particularly nitrification. nih.govresearchgate.net Both TMAH itself and its degradation intermediates can compete with ammonia (B1221849) for the ammonia monooxygenase (AMO) enzyme, potentially inhibiting nitrification by inactivating the expression of the amoA gene. nih.govresearchgate.net

Anaerobic treatment is also a viable method for TMAH-containing wastewater. researchgate.net The Completely Autotrophic Nitrogen Removal Over Nitrite (CANON) process, for example, has demonstrated high efficiency in biodegrading TMAH. nih.govdaneshyari.com In an anoxic upflow bioreactor using the CANON process, TMAH was almost completely biodegraded at influent concentrations ranging from 200 to 1000 mg/L, with total nitrogen removal efficiencies exceeding 90%. researchgate.netnih.govdaneshyari.com The primary biodegradation intermediates identified in this process were trimethylamine (B31210) (TMA) and methylamine (B109427) (MA). researchgate.netnih.gov Isotope studies using ¹⁵N-labeled TMAH have confirmed that the CANON process can successfully convert TMAH into nitrogen gas. nih.govdaneshyari.com

Beyond conventional biological treatments, other methods include chemical oxidation. One such technique involves a two-step process: the pyrolysis of TMAH to TMA, followed by the selective catalytic oxidation of TMA into nitrogen, carbon dioxide, and water. researchgate.net

Table 1: Performance of Biological TMAH Treatment Processes

| Treatment Process | Influent TMAH Conc. (mg/L) | Key Findings | Removal Efficiency | Source(s) |

| Aerobic Sequencing Batch Reactor (SBR) | 200 - 4666 | Followed Monod-type kinetics; identified Mycobacterium sp. and Hypomicrobium sp. as degraders. | Maximum specific degradation rate of 2.184 mg N/hr/g VSS. | nih.govresearchgate.net |

| CANON Process (Anoxic Upflow Bioreactor) | 200 - 1000 | TMA and MA identified as main intermediates; TMAH converted to N₂ gas. | >90% Total Nitrogen Removal | researchgate.netnih.govdaneshyari.com |

| Anaerobic Hydrolysis Bioreactor (AHBR) | Not Specified | Outperformed advanced oxidation processes (AOPs). | ~85% TMAH Removal | researchgate.netresearchgate.net |

| Immobilized Bacteria Pellets (Low-strength wastewater) | ~2 mg/L | Utilized enriched Mycobacterium sp. in highly cross-linked pellets to prevent TOC leakage. | >95% TMAH Removal | nih.gov |

Affinity for Solids and Implications for Total TMAH Measurement in Wastewater Systems

A critical aspect of managing and analyzing TMAH in wastewater is its significant affinity for solid materials. nrhtx.com While TMAH is highly soluble in water, as a quaternary ammonium salt, it readily binds to particulate organic substances commonly found in municipal and industrial wastewater. nrhtx.com This partitioning behavior means that when TMAH-containing industrial effluent mixes with wastewater high in solids, a substantial amount of the TMAH transfers from the aqueous (liquid) phase to the solid phase. nrhtx.com

This affinity for solids has profound implications for accurately measuring TMAH concentrations in wastewater systems. nrhtx.com If only the soluble or aqueous phase is analyzed, the total amount of TMAH present will be significantly underestimated. nrhtx.com This is problematic because TMAH bound to solids still exhibits inhibitory effects on the biological processes essential for wastewater treatment. nrhtx.com Therefore, to understand the true environmental load and potential impact on treatment facilities, it is crucial to measure the total TMAH concentration, which includes both the dissolved and the solid-bound fractions. nrhtx.com

Measuring total TMAH requires a sample preparation step to extract the compound from the solid phase before analysis. nrhtx.com A common procedure involves mechanically shaking the sample with a buffer solution (e.g., phosphate (B84403) buffer at pH 8.0) and a solvent like chloroform (B151607) to facilitate the extraction of the bound TMAH. nrhtx.com After the extraction and phase separation, the total TMAH in the resulting solution can be quantified. nrhtx.com

Analytical techniques such as ion chromatography (IC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for the quantitative analysis of TMAH in these prepared samples. oaepublish.comresearchgate.net For instance, ion chromatography has been used to measure TMAH concentrations as low as 1.0 mg/L with high linearity. oaepublish.com For even greater sensitivity, LC-MS/MS coupled with solid-phase extraction (SPE) using materials like weak cation exchange resins can achieve quantitative limits in the sub-parts-per-billion range (e.g., 0.00034 mg/L). oaepublish.com The lack of a standardized EPA-approved method for total TMAH necessitates careful selection of an analytical laboratory capable of performing the necessary extraction and quantification of both phases. nrhtx.com

Table 2: TMAH Phase Partitioning and Analytical Considerations

| Parameter | Description | Implication for Measurement | Analytical Approach | Source(s) |

| Phase Affinity | High affinity to bind with particulate organic substances in wastewater. | Measurement of only the liquid phase leads to significant underestimation of total TMAH. | Total TMAH (aqueous + solid phase) must be quantified. | nrhtx.com |

| Toxicity | TMAH bound to solids remains inhibitory to biological digestion processes. | Accurate total measurement is vital for assessing impact on wastewater treatment performance. | Extraction of TMAH from solids is a required pre-analytical step. | nrhtx.com |

| Extraction Method | pH adjustment and solvent extraction (e.g., with chloroform). | Ensures the solid-bound fraction is released into the liquid phase for analysis. | No standard EPA method; specific lab protocols must be used. | nrhtx.com |